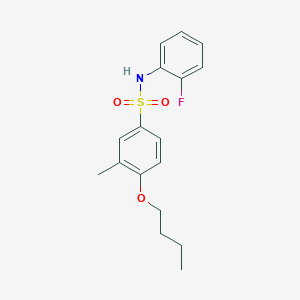
4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline, also known as Sunitinib, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. Sunitinib has shown promising results in preclinical and clinical trials, and it is currently approved for the treatment of several types of cancer, including renal cell carcinoma and gastrointestinal stromal tumors.
Wirkmechanismus
4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline works by inhibiting the activity of several tyrosine kinases, thereby blocking the signaling pathways that promote tumor growth and angiogenesis. In addition, 4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-tumor effects.
Biochemical and Physiological Effects:
4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline has been shown to have several biochemical and physiological effects. It inhibits the activity of several tyrosine kinases, leading to decreased tumor growth and angiogenesis. In addition, 4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline has been shown to induce apoptosis in cancer cells, further contributing to its anti-tumor effects. 4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline has also been shown to have immunomodulatory effects, enhancing the activity of immune cells such as T cells and natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical and clinical trials, and its mechanism of action is well understood. However, 4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline also has limitations for lab experiments. It can be expensive to synthesize and may have off-target effects on other kinases, leading to potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline. One area of research is the development of new analogs of 4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline with improved potency and selectivity. Another area of research is the identification of biomarkers that can predict response to 4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline treatment. Finally, there is ongoing research on the combination of 4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline with other cancer therapies, such as immunotherapy, to improve treatment outcomes.
Synthesemethoden
The synthesis of 4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline involves several steps, starting with the reaction of 4-methoxyaniline with N,N-dimethylformamide dimethyl acetal to form the corresponding N,N-dimethyl-4-methoxyaniline. This intermediate is then reacted with piperidine and sulfur dioxide to form the sulfonamide derivative. The final step involves the reaction of the sulfonamide with 3-chloro-5-fluoroaniline to form 4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These kinases play important roles in tumor growth and angiogenesis, making them attractive targets for cancer therapy.
Eigenschaften
Produktname |
4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline |
|---|---|
Molekularformel |
C14H22N2O3S |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
4-methoxy-N,N-dimethyl-3-piperidin-1-ylsulfonylaniline |
InChI |
InChI=1S/C14H22N2O3S/c1-15(2)12-7-8-13(19-3)14(11-12)20(17,18)16-9-5-4-6-10-16/h7-8,11H,4-6,9-10H2,1-3H3 |
InChI-Schlüssel |
XBMKASHQVYPPKZ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 |
Kanonische SMILES |
CN(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








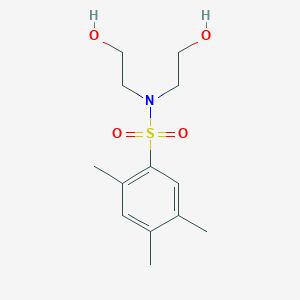
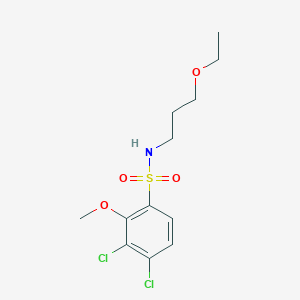


![1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273184.png)
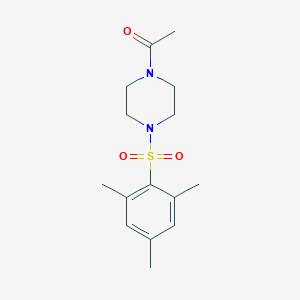
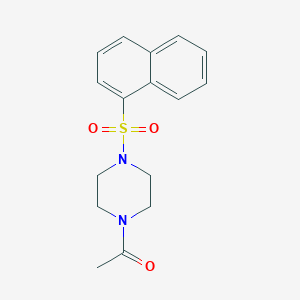
![2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether](/img/structure/B273201.png)
